molecular formula C6H9NO B13114005 5-Methylenepiperidin-2-one

5-Methylenepiperidin-2-one

Cat. No.: B13114005
M. Wt: 111.14 g/mol
InChI Key: PVSSEMMPUSNWLU-UHFFFAOYSA-N
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Description

5-Methylenepiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with one nitrogen atom and a methylene group at the 5-position. This compound is a derivative of piperidine and is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylenepiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-diaminopentane with formaldehyde under acidic conditions, leading to the formation of the piperidine ring with a methylene group at the 5-position.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Methylenepiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into piperidine derivatives.

    Substitution: The methylene group at the 5-position is reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

5-Methylenepiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylenepiperidin-2-one involves its interaction with specific molecular targets. The methylene group at the 5-position allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target molecules, depending on the context.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but lacks the methylene group at the 5-position.

    Pyrrolidine: A five-membered ring analog with similar reactivity.

    Morpholine: A six-membered ring with both nitrogen and oxygen atoms.

Uniqueness: 5-Methylenepiperidin-2-one is unique due to the presence of the methylene group at the 5-position, which imparts distinct reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

5-methylidenepiperidin-2-one

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8)

InChI Key

PVSSEMMPUSNWLU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(=O)NC1

Origin of Product

United States

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